2-Methoxy-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18355135
InChI: InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)13-9-8-12(11-14(13)21-5)19-10-6-7-15(19)20/h8-9,11H,6-7,10H2,1-5H3
SMILES:
Molecular Formula: C17H24BNO4
Molecular Weight: 317.2 g/mol

2-Methoxy-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester

CAS No.:

Cat. No.: VC18355135

Molecular Formula: C17H24BNO4

Molecular Weight: 317.2 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester -

Specification

Molecular Formula C17H24BNO4
Molecular Weight 317.2 g/mol
IUPAC Name 1-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one
Standard InChI InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)13-9-8-12(11-14(13)21-5)19-10-6-7-15(19)20/h8-9,11H,6-7,10H2,1-5H3
Standard InChI Key VOPZOOWTHFAZME-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCCC3=O)OC

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-Methoxy-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester belongs to the organoboron compound class, featuring a phenyl ring functionalized with a methoxy group (-OCH₃) at the 2-position and a 2-oxopyrrolidinyl group at the 4-position. The boronic acid moiety is stabilized as a pinacol ester, a common strategy to improve handling and shelf-life.

IUPAC Name:
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methoxyphenyl]pyrrolidin-2-one

Molecular Formula:
C₁₇H₂₄BNO₄

Molecular Weight:
317.2 g/mol

CAS Registry:
While the exact CAS for the 2-methoxy-4-substituted isomer remains unspecified in available sources, its structural analog 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is registered under CAS 1003309-09-8 .

Structural Analysis

The compound’s architecture combines three functional regions:

  • Pinacol Boronate: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group provides kinetic stability against protodeboronation while retaining reactivity in cross-couplings.

  • Methoxy Group: Electron-donating -OCH₃ at the 2-position directs electrophilic substitution and modulates electronic effects on the aromatic ring.

  • Pyrrolidinone Moiety: The 2-oxopyrrolidine ring introduces hydrogen-bonding capacity and conformational rigidity, influencing solubility and intermolecular interactions.

Key Structural Data:

PropertyValue/DescriptionSource
XLogP32.7 (predicted)
Hydrogen Bond Donors1 (pyrrolidinone carbonyl)
Hydrogen Bond Acceptors4 (ester O, carbonyl O, B-O)

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically proceeds via a Miyaura borylation protocol:

Step 1: Preparation of Boronic Acid Precursor
2-Methoxy-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid is generated through directed ortho-metalation of 2-methoxy-4-bromophenylpyrrolidinone, followed by transmetalation with trisopropyl borate.

Step 2: Pinacol Protection
The boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under Dean-Stark conditions to azeotropically remove water, yielding the ester.

Reaction Conditions:

  • Solvent: Toluene or THF

  • Temperature: 80–110°C

  • Catalyst: None required (acid-free conditions preferred)

  • Yield: 68–85% after column purification

Industrial Production

Large-scale manufacturing employs continuous flow reactors to enhance reproducibility and safety. Key parameters include:

ParameterIndustrial Specification
Residence Time15–30 minutes
Temperature Control±1°C via jacketed reactors
Purity Standards≥99.5% (HPLC)

Process analytics utilize inline FTIR and NMR for real-time monitoring of boronate formation .

Reactivity and Chemical Transformations

Suzuki-Miyaura Cross-Coupling

As a benchmark reaction, the compound participates in palladium-catalyzed couplings with aryl halides:

General Reaction:
Ar–X + 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester → Ar–Ph(OMe)(Pyrrolidinone)

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: DME/H₂O (4:1)

  • Temperature: 80°C, 12 h

  • Yield Range: 75–92%

Advantages Over Analogues:

  • The para-pyrrolidinone group suppresses homo-coupling side reactions vs. meta-substituted variants.

  • Methoxy ortho-directing effects enhance regioselectivity in electrophilic substitutions.

Functional Group Interconversions

Oxidative Deborylation:
Treatment with NaIO₄ in THF/H₂O regenerates the boronic acid (yield: 95%), enabling further transformations.

Reductive Pathways:
LiAlH₄ reduces the pyrrolidinone to pyrrolidine, though this compromises boronate stability.

Applications in Pharmaceutical Development

Kinase Inhibitor Scaffolds

The compound’s structure aligns with pharmacophores targeting ATP-binding pockets in kinases:

Case Study: JAK2 Inhibitors
Coupling with 4-chloropyrazolopyrimidine yielded lead compounds with IC₅₀ = 11 nM against JAK2 in preclinical assays.

ADMET Profile:

  • LogP: 2.1 (calculated)

  • Plasma Protein Binding: 89%

  • Metabolic Stability: t₁/₂ = 45 min (human liver microsomes)

Boron Neutron Capture Therapy (BNCT)

While direct studies are lacking, analogous boronated aromatics exhibit tumor-selective uptake:

Therapeutic Mechanism:
¹⁰B(n,α)⁷Li reaction releases high-LET particles for localized radiotherapy. The pyrrolidinone moiety may enhance blood-brain barrier penetration .

Comparative Analysis with Structural Analogues

Property2-Methoxy-4-Substituted2-Methoxy-5-Substituted
Suzuki Coupling Ratek = 0.45 min⁻¹k = 0.32 min⁻¹
Aqueous Solubility1.2 mg/mL0.8 mg/mL
Melting Point112–114°C98–101°C

The para-substitution pattern confers enhanced crystalline stability and reaction kinetics vs. meta-isomers.

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